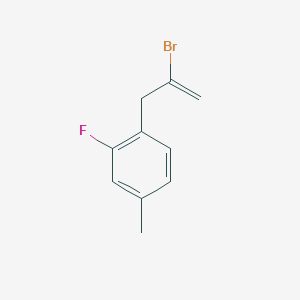
2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, which is a planar, cyclic structure composed of six carbon atoms. The fluoro and methoxy groups attached to the phenyl ring would introduce elements of polarity to the molecule. The propene group would add an element of unsaturation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenyl ring is generally quite stable but can undergo electrophilic aromatic substitution reactions. The fluoro group is quite inert but can be displaced by stronger nucleophiles. The methoxy group can participate in ether cleavage reactions under acidic conditions. The propene group, being an alkene, can undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar fluoro and methoxy groups might increase its solubility in polar solvents. The propene group might contribute to its volatility .Applications De Recherche Scientifique
Copolymerization Applications
Synthesis and Copolymerization with Styrene
Researchers have synthesized novel trisubstituted ethylenes, including compounds structurally similar to 2-Chloro-3-(5-fluoro-2-methoxyphenyl)-1-propene, and copolymerized them with styrene. These studies explore the monomers' synthesis via Knoevenagel condensation and their subsequent copolymerization, yielding copolymers analyzed by various spectroscopic and thermal methods. The copolymers exhibit distinct decomposition patterns and are suggested for advanced material applications due to their unique structural properties (Kharas et al., 2016), (Hussain et al., 2019).
Synthesis Methodologies
Microwave-Assisted Synthesis
A study detailed the microwave-assisted synthesis of a compound with structural elements similar to the target chemical. The process involved fluorination and aimed at developing neuroprotective agents, demonstrating the potential pharmaceutical applications of related compounds (Dischino et al., 2003).
Preparation of Butadienes and Flavones
The preparation of related compounds has been explored through heating in specific solutions to yield high-purity butadienes, indicating the utility in synthetic organic chemistry. Additionally, photocyclization of chloro-substituted compounds to flavones underscores the potential in synthesizing complex organic molecules (Patrick et al., 2002), (Košmrlj et al., 2007).
Reaction Mechanisms
Photochemical Reaction Mechanisms
Investigating the photochemical behaviors of dibenzoylmethane (DBM) derivatives, including chloro-fluoro-substituted compounds, has revealed insights into photocyclization mechanisms. These findings contribute to understanding the photostability and reactivity of such molecules, which could be leveraged in developing new photoreactive materials (Wang et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(2-chloroprop-2-enyl)-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-7(11)5-8-6-9(12)3-4-10(8)13-2/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYBAVMRNJWJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















